Ochtodene

Description

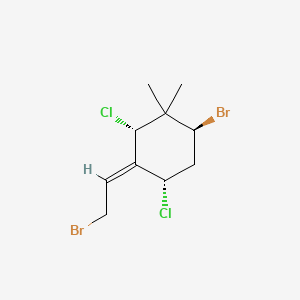

Structure

2D Structure

3D Structure

Properties

CAS No. |

67237-02-9 |

|---|---|

Molecular Formula |

C10H14Br2Cl2 |

Molecular Weight |

364.93 g/mol |

IUPAC Name |

(2S,3E,4S,6S)-6-bromo-3-(2-bromoethylidene)-2,4-dichloro-1,1-dimethylcyclohexane |

InChI |

InChI=1S/C10H14Br2Cl2/c1-10(2)8(12)5-7(13)6(3-4-11)9(10)14/h3,7-9H,4-5H2,1-2H3/b6-3+/t7-,8-,9-/m0/s1 |

InChI Key |

WBDRSOKGNBUNSZ-AFEQIJMISA-N |

SMILES |

CC1(C(CC(C(=CCBr)C1Cl)Cl)Br)C |

Isomeric SMILES |

CC1([C@H](C[C@@H](/C(=C\CBr)/[C@@H]1Cl)Cl)Br)C |

Canonical SMILES |

CC1(C(CC(C(=CCBr)C1Cl)Cl)Br)C |

Synonyms |

ochtodene |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity

Chemotaxonomic Significance and Cryptic Species Diversity

Intraspecific and Interspecific Chemo-variation Patternse-algae.orgmaxapress.comvliz.benih.gov

Significant variation in the production of ochtodene and related metabolites has been observed both within (intraspecific) and between (interspecific) species of the red algae that produce them. nih.gove-algae.orgresearchgate.nete-algae.orgvliz.be Studies on Portieria hornemannii, for instance, have revealed substantial intraspecific variation in secondary metabolite composition, including this compound concentrations. nih.govresearchgate.nete-algae.orgvliz.be This variation can occur among individuals within a single population and among geographically isolated populations. nih.govvliz.be

Research has also indicated chemo-variation related to the life-history stages of the algae. In Portieria, different life stages (male gametophytes, female gametophytes, and tetrasporophytes) can show distinct secondary metabolite profiles and richness. nih.gov For example, female gametophytes have been found to be chemically richer in terms of the number of secondary metabolites detected compared to male gametophytes and tetrasporophytes. nih.gov

Interspecific variation in secondary metabolites also exists among different species within the genera known to produce ochtodenes. nih.gove-algae.orgresearchgate.net Cryptic species, which are morphologically similar but genetically distinct, within the genus Portieria have been shown to exhibit variation in their secondary metabolite profiles. nih.gove-algae.orgresearchgate.net

Correlation with Phylogenetic Relationships and Genetic Markerse-algae.orgnih.gov

The observed chemo-variation in this compound-producing algae is believed to be influenced by genetic factors. e-algae.orgresearchgate.netuog.edu Studies have emphasized the necessity of genotyping organisms to better understand the mechanisms regulating the production of specific natural products like this compound. nih.govvliz.bevliz.be

Research utilizing genetic markers, such as the rbcL gene sequence, has revealed cryptic species diversity within genera like Portieria. e-algae.orgresearchgate.nete-algae.org These genetic lineages, which are not always distinguishable based on morphology, can correlate with differences in secondary metabolite production. e-algae.orgresearchgate.net The phylogenetic analysis of Portieria species has shown distinct genetic lineages that are geographically structured and may have evolved in variable microhabitats, consequently influencing their secondary metabolite profiles. e-algae.orgresearchgate.net While a direct, simple correlation between environmental modifications and this compound levels has not always been found, the underlying genetic diversity masked by morphological similarities is considered a factor in the compositional and spatial variations of these metabolites. e-algae.orgresearchgate.net

Environmental and Geographical Influences on Metabolite Profiles

Environmental and geographical factors play a role in shaping the secondary metabolite profiles of marine algae, including the concentration of this compound. maxapress.comactascientific.comjuniperpublishers.com Abiotic factors such as light exposure, temperature, nutrient availability, and salinity can influence the synthesis and accumulation of secondary metabolites in plants and algae. maxapress.comuog.eduactascientific.comjuniperpublishers.comoregonstate.edu

Early research on Portieria hornemannii suggested that light might be a contributing factor to the variation in this compound concentrations, although nutrient availability (nitrogen and phosphorus) did not appear to be directly responsible. nih.govvliz.beuog.eduvliz.beoregonstate.edu Other studies have noted large site-to-site differences in this compound concentrations, suggesting the influence of local environmental conditions. nih.gove-algae.orgresearchgate.nete-algae.orgvliz.bevliz.be

Spatial Variation of this compound Concentrations in Natural Populationsdntb.gov.uamaxapress.comvliz.be

Spatial variation in this compound concentrations has been documented in natural populations of the red algae that produce it. nih.gove-algae.orgresearchgate.netvliz.be Significant site-to-site differences in the levels of this compound and related compounds like apakaochtodenes have been observed in Portieria hornemannii collected from different geographical locations. nih.gove-algae.orgresearchgate.nete-algae.orgvliz.bevliz.be

Studies investigating spatial and temporal variation in the secondary metabolites of Portieria species have sometimes found strong site-to-site differences. nih.govvliz.bevliz.be While some research has suggested that simple environmental modifications or transplantation to different sites did not significantly alter the mean concentration of certain ochtodenes, large differences among specimens within the same site have also been noted. e-algae.orgresearchgate.nete-algae.org This highlights that spatial variation exists not only between different locations but also within seemingly homogenous populations. e-algae.orgresearchgate.nete-algae.org Natural factors, potentially including site-specific environmental influences and possibly microscale factors, are considered to contribute to this spatial variability in this compound concentrations. nih.gove-algae.orgresearchgate.nete-algae.org

Biosynthesis and Metabolic Pathways

Enzymatic Basis of Monoterpene Biogenesis in Marine Algae

The biosynthesis of monoterpenes in marine algae, including the precursors to ochtodene, originates from fundamental isoprenoid pathways. These pathways converge to produce key diphosphate (B83284) intermediates.

Role of Geranyl Diphosphate (GDP) as a Precursor

Geranyl diphosphate (GPP), a ten-carbon (C10) molecule, serves as a universal precursor for the biosynthesis of all monoterpenes. mdpi.comnih.gov In marine algae, as in other organisms, GPP is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.comnih.gov These C5 building blocks are typically generated via either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, both of which have been observed in various algal species. mdpi.com While the MVA pathway is typically cytosolic, the MEP pathway is often localized in plastids. mdpi.com The formation of GPP from IPP and DMAPP is catalyzed by isoprenyl diphosphate synthases (IPPS), a class of prenyltransferases. rsc.org

Myrcene (B1677589) Synthase and its Catalytic Activity

Myrcene, an acyclic monoterpene, is considered a likely progenitor of the unusual halogenated monoterpenes found in marine algae, including those in Ochtodes species. nih.govresearchgate.netresearchgate.net A myrcene synthase enzyme has been isolated and characterized from suspension cultures of the marine red alga Ochtodes secundiramea. nih.govresearchgate.net This enzyme catalyzes the exclusive production of myrcene from the natural substrate GPP. nih.govresearchgate.net The algal myrcene synthase is a magnesium-dependent enzyme with a molecular mass of approximately 69 kDa and an optimal pH near 7.2. nih.govresearchgate.net While this enzyme shares some biophysical characteristics with terrestrial monoterpene synthases, it exhibits a limited catalytic capability, specifically being unable to isomerize GPP to linalyl diphosphate, a common feature of related enzymes in terrestrial plants. nih.gov This limited capability may reflect the ancient evolutionary origin of the organism. nih.gov Studies have shown that while the O. secundiramea myrcene synthase primarily produces myrcene from GPP, it can produce cyclic monoterpenes like limonene (B3431351) from neryl diphosphate (the cis-isomer of GPP) and a mix of acyclic and cyclic products from linalyl diphosphate, suggesting some flexibility in substrate utilization under experimental conditions, although GPP is its natural substrate for myrcene production. nih.govnih.gov

Halogenation Mechanisms and Haloperoxidase Involvement

A defining characteristic of this compound and its derivatives is the presence of halogen atoms, primarily bromine and chlorine. The incorporation of these halogens is a critical step in their biosynthesis in marine algae and involves specialized enzymatic machinery.

Bioinorganic Chemistry of Bromination and Chlorination in vivo

The marine environment is rich in halide ions, particularly chloride and bromide. mdpi.complos.org The incorporation of these stable halide anions into organic compounds requires oxidative activation. mdpi.com This activation is primarily carried out by a class of enzymes known as haloperoxidases. mdpi.comfrontiersin.orgmdpi.com These enzymes catalyze the oxidation of halide ions (X⁻) in the presence of hydrogen peroxide (H₂O₂) to produce an oxidized halogen species, often believed to be the corresponding hypohalous acid (HOX). mdpi.comfrontiersin.orgmdpi.comillinois.edu

Marine algal haloperoxidases are often vanadium-dependent, containing a vanadate (B1173111) cofactor at their active site, although heme-dependent haloperoxidases have also been found in some red algae. mdpi.comfrontiersin.orgmdpi.comoup.com The catalytic cycle of vanadium-dependent haloperoxidases is proposed to involve the formation of a VV-peroxo-species as a key intermediate, to which the halide is added and subsequently hydrolyzed to hypohalous acid. mdpi.com Crystal structures of vanadium bromoperoxidases from marine algae have provided insights into the mechanism, showing how loop residues can undergo displacement upon halide binding, potentially locking the halide ion in a hydrophobic environment that favors the reaction with the vanadium-peroxo intermediate. researchgate.net This process leads to the generation of electrophilic halogen species (e.g., Br⁺ or Cl⁺ equivalents) or hypohalous acids (HOBr, HOCl) which can then react with organic substrates. frontiersin.orgillinois.edursc.org While chloride is significantly more abundant in seawater than bromide, many marine organisms, including algae, produce a large number of brominated natural products, and marine halogenases tend to prefer bromide over chloride. plos.orgump.edu.pl

Proposed Enzymatic and Non-Enzymatic Halogenation Steps

Following the formation of myrcene from GPP, the subsequent halogenation steps lead to the formation of this compound and its derivatives. This process is primarily mediated by haloperoxidases. nih.gov Acyclic monoterpenes like myrcene and ocimene are considered immediate precursors for the formation of halogenated cyclic and acyclic compounds. nih.gov

Proposed mechanisms for the biosynthesis of marine algal monoterpenes, including this compound, involve haloperoxidase-catalyzed halogenation of the myrcene precursor. researchgate.netnih.gov This can involve the addition of a bromonium or chloronium ion equivalent to a double bond in the myrcene structure. researchgate.netnih.gov For example, bromonium ion-initiated cyclization has been proposed to explain the formation of the ochtodane ring system found in some marine monoterpenes. nih.gov This mechanism involves the attack of a bromonium ion on an olefinic double bond, followed by an internal addition to the resulting carbocation. nih.gov

Research on Ochtodes secundiramea has established that the bromination of myrcene with bromoperoxidase activity preferentially yields 10E-bromomyrcene, which is a dominant branch in the pathway. Subsequent halogenation and cyclization steps lead to the formation of various this compound derivatives, such as 7-bromo-3-chloro-α-myrcene and cyclic apakathis compound B.

While enzymatic halogenation by haloperoxidases is the primary route, direct halogenation via halide anion incorporation can also occur through both enzymatic and non-enzymatic pathways in natural product biosynthesis. nih.gov However, the specific contribution of non-enzymatic steps to this compound biosynthesis is less characterized compared to the well-established role of haloperoxidases.

Diversification of this compound Derivatives

The biosynthesis pathway leading to this compound results in a diverse array of halogenated monoterpene derivatives. This diversification arises from variations in the position and type of halogenation (bromination and chlorination), as well as potential cyclization reactions and further enzymatic modifications of the myrcene or halogenated myrcene scaffold.

Studies on Ochtodes species, such as Ochtodes secundiramea and Ochtodes crockeri, as well as other red algae like Portieria hornemannii, have revealed the presence of numerous this compound-related compounds. acs.orge-algae.org These derivatives can differ in the number and position of bromine and chlorine atoms, the configuration of double bonds, and the presence or absence of cyclic structures. For instance, Portieria hornemannii is known to produce apakaochtodenes A and B, which are halogenated monoterpenes. e-algae.org

Post-Halogenation Modifications and Cyclization Pathways

Following the initial halogenation of a precursor molecule, a series of modifications and cyclization reactions occur to yield the final this compound structure. While the precise enzymatic machinery and detailed steps involved in this compound cyclization are still areas of research, studies on the biosynthesis of similar halogenated natural products in marine organisms highlight the role of specific enzymes, such as haloperoxidases, in catalyzing halogenation, which can then be followed by cyclization events. researchgate.netresearchgate.net These cyclization pathways can lead to the formation of complex cyclic or polycyclic structures characteristic of many marine natural products.

Biosynthetic Relationships Between this compound and Related Halogenated Monoterpenoids (e.g., Chondrocole C, Apakaochtodenes)

This compound shares biosynthetic relationships with other halogenated monoterpenoids isolated from the same algal sources, such as Chondrocole C and Apakaochtodenes A and B. eolss.netvliz.be These compounds often have similar structural features, suggesting they originate from common precursors and are synthesized through related enzymatic pathways. researchgate.net The variation in the final halogenation patterns, cyclization modes, and further modifications likely accounts for the structural diversity observed among these related metabolites. For instance, this compound, Chondrocole C, and Apakaochtodenes have been isolated from Portieria hornemanii, and their co-occurrence suggests interconnected biosynthetic routes within this organism. eolss.netvliz.be

Research findings indicate that while this compound can act as a feeding deterrent to some herbivores, related metabolites like Chondrocole C may not exhibit the same deterrent effect. eolss.netresearchgate.netresearchgate.net This difference in ecological activity, despite structural similarities, underscores the subtle but significant variations arising from their distinct biosynthetic pathways.

Regulation of Biosynthesis and Metabolic Flux

The production of secondary metabolites like this compound in marine algae is not static but is influenced by various environmental factors. The regulation of this compound biosynthesis and the flux through its metabolic pathway are critical for the alga's ecological interactions and survival.

Influence of Nutrient Availability on Secondary Metabolite Production

Nutrient availability is a significant factor influencing the production of secondary metabolites in organisms, including marine algae. Studies on other microbial systems have shown that nutrient status can regulate biosynthetic pathways and the abundance of biosynthetic gene clusters responsible for producing complex organic compounds. nih.govfrontiersin.orgbiorxiv.orgnih.gov While specific research directly linking nutrient levels to this compound production is limited in the provided search results, general principles of secondary metabolism regulation suggest that the availability of key nutrients, such as nitrogen and phosphorus, could impact the synthesis of this compound precursors or the activity of enzymes involved in its biosynthesis. frontiersin.orguog.edu For example, studies on Portieria hornemanii have investigated the influence of nitrogen and phosphorus fertilization on secondary metabolite concentrations, although results regarding this compound have shown variability. uog.edu

Impact of Light Intensity and Other Abiotic Factors

Abiotic factors, including light intensity, temperature, and water availability, are known to affect plant growth and the production of secondary metabolites. abpischools.org.ukbbc.co.ukstudymind.co.ukpensoft.net Light intensity is particularly crucial for photosynthetic organisms like marine algae. abpischools.org.ukstudymind.co.uk While direct evidence specifically on the impact of light intensity on this compound production is not extensively detailed in the provided snippets, research on Portieria hornemanii has suggested that light may be a potential factor affecting this compound biosynthesis. uog.edu Changes in light conditions can influence the alga's primary metabolism, potentially diverting resources towards or away from secondary metabolite synthesis. pensoft.net Other abiotic factors like temperature and salinity, common in marine environments, could also play a role in regulating the metabolic pathways leading to this compound. abpischools.org.uk

Bioprocess Development and Cultivation Strategies for Enhanced Production

Optimizing the production of valuable secondary metabolites like this compound often involves the development of specific bioprocesses and cultivation strategies. uk-cpi.comresearchgate.netenhancemicroalgae.eud-nb.info While the provided information does not detail specific bioprocess development for this compound itself, general principles from the cultivation of other algae and microorganisms for secondary metabolite production can be applied. These strategies include optimizing nutrient delivery and media formulation, controlling abiotic factors like light and temperature in controlled environments such as bioreactors, and potentially employing techniques like co-cultivation to stimulate production. uk-cpi.comresearchgate.netenhancemicroalgae.eud-nb.infomdpi.com Enhanced production can be achieved by understanding and manipulating the factors that regulate the biosynthetic pathways. nih.govuk-cpi.comenhancemicroalgae.eu

Data Table: Related Halogenated Monoterpenoids from Portieria hornemanii

| Compound | Source | Ecological Role (Herbivore Deterrence) |

| This compound | Portieria hornemanii | Effective deterrent eolss.netresearchgate.netresearchgate.net |

| Chondrocole C | Portieria hornemanii | Not deterrent eolss.netresearchgate.netresearchgate.net |

| Apakathis compound A | Portieria hornemanii | Deterrent eolss.net |

| Apakathis compound B | Portieria hornemanii | Deterrent eolss.net |

Chemical Synthesis and Derivatization Strategies

Chemo-Enzymatic Approaches to Ochtodene Scaffolds

Chemo-enzymatic synthesis, which combines the strengths of chemical transformations with the high selectivity of enzymatic reactions, offers a promising route to access complex natural product scaffolds like those found in this compound. While the direct enzymatic synthesis of this compound itself is an area of ongoing research, studies on the biosynthesis of halogenated monoterpenes in marine algae provide insights into potential enzymatic steps that could be leveraged in a chemo-enzymatic strategy. mdpi.comresearchgate.netnih.gov

Research has shown that haloperoxidases, enzymes abundant in marine red algae, catalyze the halogenation of monoterpene precursors. mdpi.comresearchgate.net For instance, the biosynthesis of halogenated monoterpenes in Ochtodes secundiramea involves the elaboration of myrcene (B1677589) from geranyl diphosphate (B83284) (GPP), followed by bromonium-ion promoted halogenation and cyclization. researchgate.net This suggests that incorporating enzymatic halogenation steps using isolated or recombinant haloperoxidases into a chemical synthesis sequence could provide improved control over the position and stereochemistry of halogen introduction. nih.gov Although the use of enzymatic C-H halogenation in chemoenzymatic total synthesis remains relatively underexplored, it holds significant potential for accessing natural product motifs with distinct halogenation patterns that are challenging to achieve solely through traditional chemical methods. nih.gov

Regioselective and Stereoselective Halogenation Reactions

Achieving precise regioselectivity and stereoselectivity in the halogenation of monoterpene scaffolds is a critical aspect of this compound synthesis. Halogenation of alkenes typically involves the anti addition of halogen atoms via a cyclic halonium ion intermediate, leading to vicinal dihalides with defined stereochemistry. lumenlearning.comlibretexts.org However, the presence of multiple double bonds and reactive sites in monoterpene precursors necessitates careful control to achieve selectivity.

Studies on the synthesis of polyhalogenated Plocamium monoterpenes, which share structural similarities with this compound, highlight the challenges and strategies involved. nih.gov Divergent synthetic approaches have been developed to access various halogen substitution patterns and stereoisomers. nih.gov Iodine(III)-mediated oxidative halogenation has emerged as a versatile method for achieving selective halogenation of terpenoids, allowing for transformations such as dibromination, bromohydroxylation, and ene-type chlorination with good selectivity and yields. beilstein-journals.org These methods demonstrate the ongoing efforts to develop mild and selective chemical halogenation techniques that can complement or replace enzymatic approaches in the synthesis of complex halogenated natural products. The stereochemistry of halogen-bearing carbons can significantly influence the bioactivity and pharmacokinetic properties of halogenated compounds, underscoring the importance of stereocontrolled halogenation methodologies. researchgate.net

Synthesis of this compound Derivatives and Analogs

The synthesis of this compound derivatives and analogs is pursued to explore their chemical space, evaluate structure-activity relationships, and potentially develop compounds with enhanced properties. This involves modifying the this compound scaffold through various chemical transformations.

Functional group interconversions are essential for modifying existing functionalities on the this compound core or its precursors to introduce new groups or prepare for subsequent reactions. nih.govslideshare.net These transformations can include oxidation, reduction, and the manipulation of hydroxyl, carbonyl, and halide moieties. Cyclization studies are crucial for constructing the cyclohexene (B86901) ring system characteristic of this compound from acyclic monoterpene precursors like myrcene. researchgate.netnih.gov Bromonium ion-initiated cyclization has been proposed as a mechanism for the formation of the ochtodane ring from myrcene in biosynthesis. nih.gov Synthetic strategies may mimic this process or employ alternative cyclization methods to assemble the cyclic core with the desired stereochemistry. nih.govacs.org

The design and preparation of novel halogenated monoterpenoid structures involve creating analogs of this compound with modifications to the halogenation pattern, carbon skeleton, or introduction of other functional groups. nih.govnih.govscilit.commdpi.com This can be achieved through targeted synthesis starting from readily available monoterpenes or through diversification of synthetic intermediates. nih.govnih.gov For instance, divergent synthetic strategies allow for the systematic variation of halogen substituents at different positions of the monoterpene scaffold. nih.gov Chemoenzymatic approaches can also be applied to introduce halogen atoms at specific, otherwise challenging, positions, leading to novel halogenated structures. mdpi.comresearchgate.net The synthesis of these novel structures often requires the development of new synthetic methodologies capable of controlling regioselectivity and stereoselectivity, particularly when introducing multiple halogen atoms or constructing complex cyclic systems. nih.govresearchgate.net

Functional Group Interconversions and Cyclization Studies

Reaction Mechanisms and Reactivity Studies

Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is vital for optimizing reaction conditions and designing new synthetic routes. nih.govvims.edu Reactivity studies explore how this compound and its intermediates behave under various chemical conditions.

The mechanisms of halogenation reactions, particularly those involving alkenes, typically proceed through electrophilic addition, often involving cyclic halonium ion intermediates. lumenlearning.comlibretexts.org The stereochemistry of the products is determined by the anti attack of a nucleophile on this intermediate. lumenlearning.comlibretexts.org In the context of this compound biosynthesis and biomimetic synthesis, mechanisms involving bromonium ion-initiated cyclization of acyclic precursors are proposed to lead to the formation of the cyclic ochtodane skeleton. researchgate.netnih.gov

Studies on the reactivity of halogenated monoterpenes, including acyclic analogs, have investigated their interactions with atmospheric oxidants like hydroxyl radicals and ozone, revealing their atmospheric lifetimes and potential degradation pathways. africaresearchconnects.comtandfonline.comjournals.co.za While these studies focus on environmental reactivity, they provide insights into the stability and potential transformation pathways of halogenated monoterpene structures under oxidative conditions. Understanding the detailed reaction mechanisms, including the role of intermediates and transition states, is crucial for controlling the outcome of synthetic transformations and predicting the reactivity of this compound and its derivatives. masterorganicchemistry.commsu.edulibretexts.org

Molecular Structure and Conformational Analysis

Elucidation of Absolute and Relative Stereochemistry

The structure of Ochtodene has been elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and mass spectroscopy. vims.edunih.gov These techniques provide crucial information about the molecular connectivity and the relative positions of atoms within the molecule. For terpenoids like this compound, structure elucidation typically involves determining the molecular formula, identifying functional groups and unsaturation, and analyzing spectroscopic data. scribd.com NMR spectroscopy, including both 1H and 13C NMR, is a fundamental tool for elucidating the structure and stereochemistry of organic compounds. scribd.comnih.gov Comparing spectral data with published values for known compounds or related derivatives is a common approach to confirm structural assignments. vims.edunih.gov

The absolute and relative stereochemistry of this compound is a critical aspect of its structural characterization. The specific stereochemical configuration at chiral centers and double bonds influences the molecule's three-dimensional shape and its interactions. The reported stereochemistry for this compound is (2S,3E,4S,6S)-6-bromo-3-(2-bromoethylidene)-2,4-dichloro-1,1-dimethyl-cyclohexane. naturalproducts.netnih.gov Techniques such as optical rotation and circular dichroism, often aided by quantum chemical calculations, are employed to determine the absolute configuration of chiral molecules. rsc.org While general methods for stereochemistry determination involve spectroscopic analysis and comparison, specific details regarding the experimental techniques used for the absolute and relative stereochemistry of this compound are often found in the primary literature describing its isolation and characterization. vims.edunih.gov

Conformational Preferences and Molecular Dynamics

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. drugdesign.org For cyclic molecules like this compound, which contains a cyclohexane (B81311) ring, conformational preferences are significantly influenced by ring strain, steric interactions, and the positions of substituents. The cyclohexane ring can exist in various conformations, with the chair conformation typically being the most stable. However, the presence of multiple substituents (bromine, chlorine, and a substituted ethylidene group) and the geminal dimethyl group on the ring in this compound will influence the preferred chair conformer and potentially introduce other less stable conformations.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry play a vital role in understanding the structure, stability, and properties of molecules like this compound. These approaches complement experimental studies by providing insights at the atomic and electronic levels.

Quantum Chemical Calculations for Structure Prediction and Stability

Quantum chemical calculations, particularly methods based on Density Functional Theory (DFT), are widely used to predict molecular structures, energies, and properties. nrel.govnih.govwavefun.com DFT calculations can be used to optimize molecular geometries and determine the relative stabilities of different conformers. nrel.govnih.govunige.ch By calculating the energy of a molecule as a function of its geometry, quantum chemistry can map out the potential energy surface and identify stable structures corresponding to energy minima. drugdesign.orgwavefun.com These calculations can also provide information about electronic structure, charge distribution, and vibrational frequencies. nrel.govnih.gov The accuracy of quantum chemical calculations depends on the chosen functional and basis set. nrel.govnih.govwavefun.com For this compound, quantum chemical calculations could be employed to refine its predicted 3D structure, assess the relative stability of different possible conformers, and calculate electronic properties that might be relevant to its reactivity or biological activity. nih.gov

In silico Analysis of this compound and its Derivatives

"In silico" analysis refers to computational methods used to analyze biological or chemical data. In the context of this compound and its derivatives, in silico approaches can encompass a range of computational techniques beyond just quantum chemistry and MD. This can include molecular docking to study interactions with potential target molecules, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to assess pharmacokinetic properties, and similarity searches against databases. ui.ac.idnih.gov For this compound derivatives, in silico analysis could involve comparing their predicted properties and structures to the parent compound to understand how structural modifications influence their characteristics. ui.ac.id Computational approaches are increasingly used in chemical research to identify potential candidates, reduce experimental costs, and gain deeper insights into molecular behavior. nih.gov

Ecological and Biological Roles

Chemical Defense Mechanisms in Marine Ecosystems

Marine algae, like terrestrial plants, have evolved chemical defenses to deter predation in environments with intense herbivory. researchgate.netresearchgate.net Ochtodene is one such compound contributing to these defense strategies. eolss.netvims.edu

Anti-Herbivory Effects Against Marine Grazers (Fishes, Amphipods)

This compound has demonstrated effectiveness as a feeding deterrent against various marine herbivores, particularly fishes. Field assays conducted in different locations, including the Grenadine Islands and Guam, showed that herbivorous reef fishes avoided food containing this compound. eolss.netvims.edu For instance, this compound significantly reduced grazing by a natural assemblage of herbivorous fishes and specific species like the rabbitfish Siganus argenteus in laboratory settings. eolss.net Studies on Ochtodes secundiramea have shown it to be among the least susceptible seaweeds to grazing by herbivorous fishes, with this compound being identified as an effective deterrent. vims.edu

However, the deterrent effects of this compound can vary depending on the herbivore. While effective against fishes, this compound was found not to be deterrent towards herbivorous amphipods in studies conducted in the Grenadine Islands. vims.edu This suggests that different groups of herbivores have varying sensitivities or mechanisms for dealing with algal chemical defenses. vims.eduvims.edu The pattern of amphipods being resistant to compounds that deter fishes has been observed with other algal metabolites as well, suggesting potential ecological similarities between marine amphipods and terrestrial insects in their ability to overcome plant chemical defenses. vims.eduvims.edunih.gov

Research findings on the anti-herbivory effects of this compound are summarized in the table below:

| Source Alga | Herbivore Type | Location | This compound Effect on Grazing | Relevant Snippet Indices |

| Ochtodes secundiramea | Herbivorous reef fishes | Grenadine Islands | Effective deterrent | eolss.netvims.edu |

| Ochtodes secundiramea | Herbivorous reef fishes | Guam | Effective deterrent | eolss.netvims.edu |

| Portieria hornemanii | Natural assemblage of fishes, Siganus argenteus, Aplysia parvula | Field/Laboratory | Deterred feeding | eolss.net |

| Ochtodes secundiramea | Herbivorous amphipods | Grenadine Islands | Not deterrent | vims.edu |

| Ochtodes secundiramea | Zebrasoma flavescens | Guam | Deterrent | vims.edu |

Structure-Activity Relationships in Deterrent Activity

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. wikipedia.orgcollaborativedrug.comgardp.org In the context of this compound and its related compounds, SAR analysis helps to identify which structural features are responsible for their feeding deterrent effects. Studies comparing this compound with related metabolites, such as chondrocole C, have provided insights into these relationships. eolss.netvims.edu

For example, field assays showed that this compound was an effective feeding deterrent for herbivorous fishes, while chondrocole C, a related metabolite also produced by Ochtodes secundiramea, was not. eolss.netvims.edu This difference in activity between structurally similar compounds highlights the importance of specific functional groups or spatial arrangements in conferring deterrent properties. vims.eduwikipedia.org While the precise structural determinants for this compound's potent anti-fish activity compared to the inactivity of chondrocole C require further detailed investigation, these comparative studies are fundamental to understanding the structure-activity relationships governing herbivore deterrence by these halogenated monoterpenes. vims.eduwikipedia.orggardp.org Red algae are known sources of halogenated monoterpenes, and understanding their SAR can inform the study of other similar defensive compounds. researchgate.net

Interspecific Chemical Interactions

Beyond defense against herbivores, this compound and other algal secondary metabolites can mediate interactions between different marine organisms, influencing community structure and dynamics. eolss.netresearchgate.net

Allelopathic Effects on Competing Organisms

Allelopathy involves the production of chemicals by one organism that influence the growth, survival, or reproduction of other organisms. researchgate.netmdpi.com In marine ecosystems, algae can release allelochemicals to gain a competitive advantage over other primary producers, such as competing algae or cyanobacteria. researchgate.netnih.gov These interactions can be inhibitory or, less commonly, stimulatory. researchgate.netmdpi.com

While the search results confirm that allelopathy is a significant factor in marine algal interactions and that terpenes are among the classes of allelochemicals produced by algae, there is no direct information in the provided snippets specifically detailing allelopathic effects of this compound itself. researchgate.netnih.gov However, given its role as a secondary metabolite in competitive algae like Ochtodes and Portieria, it is plausible that this compound or related compounds could be involved in allelopathic interactions, potentially inhibiting the growth of nearby competing organisms. Further research would be needed to confirm and characterize any such effects.

Role as Pheromones or Chemoattractants in Algal Life Cycles

Pheromones are chemical signals used for communication between individuals of the same species, often playing a crucial role in reproduction and life cycles. mdpi.comencyclopedia.pubnih.gov In algae, pheromones can act as chemoattractants to facilitate the recognition and fusion of gametes, enhancing fertilization success. mdpi.comnih.gov

This compound has been reported as a monoterpene pheromone from Ochtodes secundiramea. mdpi.comencyclopedia.pub While primarily known for its defensive properties, its identification as a pheromone suggests a dual function in the life cycle of the alga, potentially influencing reproductive processes in addition to deterring herbivores. mdpi.comencyclopedia.pub This highlights the multifunctional nature of some algal secondary metabolites. researchgate.netmdpi.com The study of algal pheromones is important for understanding their life cycles and can have implications for aquaculture. mdpi.comnih.gov

Antimicrobial Activity and Biocidal Properties

Marine organisms, including algae, are known sources of compounds with antimicrobial properties, which can help defend against pathogens and fouling organisms. researchgate.netresearchgate.net Biocides are substances that kill or inhibit the growth of microorganisms. researchgate.netmdpi.comnih.gov

This compound has been reported to possess antimicrobial activity. mdpi.com Specifically, it has shown antibacterial activity against Staphylococcus aureus. mdpi.comencyclopedia.pub Extracts from Ochtodes secundiramea, containing halogenated monoterpenes like this compound, have demonstrated potent antifungal activity against marine fungi and phytopathogenic fungi. researchgate.net These findings suggest that this compound contributes to the alga's defense against microbial threats in its environment. researchgate.netresearchgate.net The antimicrobial and biocidal properties of this compound add another dimension to its ecological role, potentially protecting the alga from infections and biofouling. researchgate.netresearchgate.netresearchgate.net

Effects on Marine Pathogens and Fouling Organisms

This compound has been investigated for its potential ecological roles, including defense against various marine organisms. Secondary metabolites produced by seaweeds, such as this compound, can function as defense mechanisms against grazers, competitors, fouling organisms, and pathogens. nih.gov

Research indicates that this compound exhibits antibacterial activity against Staphylococcus aureus. mdpi.comencyclopedia.pub This suggests a potential role in defending the alga Ochtodes secundiramea against bacterial pathogens. mdpi.comencyclopedia.pub

Marine biofouling, the accumulation of marine organisms on submerged surfaces, is a significant issue for maritime industries. frontiersin.orgnih.govchemisgroup.us This process begins with the formation of a microbial biofilm, which then facilitates the settlement of larger organisms like barnacles and mussels. frontiersin.orgchemisgroup.us Natural products from marine organisms, including algae, are being explored as environmentally friendly antifouling agents due to their ability to deter the attachment of these organisms. frontiersin.orgmdpi.com While the provided search results highlight the general potential of marine natural products as antifoulants and mention that this compound may function against fouling organisms vims.edu, specific detailed research findings on the direct effects of this compound on a wide range of marine fouling organisms were not extensively detailed in the immediate search results.

The ecological significance of this compound as a defense mechanism against herbivores, such as fishes and amphipods, has been more extensively studied. vims.edueolss.net Studies have shown that this compound can act as a feeding deterrent to herbivorous fishes. vims.edueolss.net However, its effectiveness can vary depending on the herbivore species. vims.edu

Investigation of Mechanisms of Action at the Cellular Level

While the ecological effects of this compound, particularly its deterrent properties against herbivores and some antibacterial activity, have been noted, detailed investigations into its mechanisms of action at the cellular level are less extensively documented in the provided search results.

General mechanisms of action for antimicrobial compounds from marine organisms can involve various strategies at the cellular level, including the disruption of cell wall synthesis, alteration of plasma membrane function, interference with nucleic acid or protein synthesis, or induction of oxidative stress. frontiersin.org Antimicrobial peptides from marine invertebrates, for instance, can act by destroying or perforating bacterial membranes or by penetrating the bacterium and interacting with intracellular organelles. frontiersin.orgmdpi.com

For antifouling agents, mechanisms can include preventing the initial attachment of microorganisms and larvae, or releasing toxic substances to kill or deter colonizers. nih.gov Some antifouling strategies involve creating surfaces that resist the adhesion of organisms through physical properties or the formation of hydration layers. mdpi.comnih.govresearchgate.net

Although this compound has shown antibacterial activity against Staphylococcus aureus mdpi.comencyclopedia.pub, the specific cellular targets or pathways affected by this compound in bacterial cells were not explicitly detailed in the provided search results. Similarly, while its potential role against fouling organisms is mentioned vims.edu, the cellular mechanisms by which this compound might deter attachment or growth of these organisms require further detailed investigation beyond the scope of the immediate search results.

Understanding the mode of action of natural products like this compound at the cellular level often involves techniques from metabolomics, proteomics, transcriptomics, and genomics to elucidate their biosynthesis, signal transduction, and effects on cellular function. mdpi.com

Analytical and Spectroscopic Characterization Methodologies

Isolation and Purification Techniques

Isolating ochtodene from its natural source, algal biomass, requires efficient extraction methods followed by purification steps to obtain the compound in a sufficiently pure form for spectroscopic analysis.

Red algae, such as Carpopeltis crispata and Ochtodes secundiramea, are known sources of this compound and related halogenated monoterpenes. nih.gov Extraction of these nonpolar secondary metabolites from the algal biomass typically involves homogenization followed by extraction with organic solvent mixtures. For instance, a 2:1 mixture of methylene (B1212753) chloride and methanol (B129727) has been used to extract metabolites from Ochtodes secundiramea. The solvents are subsequently evaporated under reduced pressure to yield a crude organic extract containing this compound and other compounds.

Chromatographic techniques are essential for purifying this compound from the crude algal extract and for analyzing the chemical profile of the extract. High-performance liquid chromatography (HPLC) is a powerful technique used for the separation, identification, and purification of components in a mixture. HPLC has been specifically employed to isolate and purify this compound and other nonpolar metabolites from the nonpolar mixture obtained after initial extraction of Ochtodes secundiramea. Separation is based on the differential interactions of the analytes with the stationary and mobile phases.

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is utilized for the separation and analysis of volatile and semi-volatile compounds. GC-MS is commonly used to evaluate the chemical profiles of algal extracts and to identify individual compounds within complex mixtures. In GC, compounds are separated based on their different affinities for the stationary phase and their volatilities as they are carried by an inert gas through a column. The time it takes for a compound to elute from the column is known as its retention time, which is a characteristic parameter.

Extraction Methods from Algal Biomass

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, allowing for its identification and the confirmation of its structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic compounds like this compound. Both one-dimensional (1D) NMR, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR techniques are utilized. nih.gov ¹H NMR provides information about the different types of hydrogen atoms in a molecule, their chemical environment (chemical shift), their splitting patterns (multiplicity), and their relative numbers (integration). ¹³C NMR provides information about the carbon skeleton of the molecule.

The structures of this compound derivatives have been confirmed using NMR spectroscopy, with spectral data compared to literature values. nih.gov 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Nuclear Overhauser Effect Spectroscopy (NOESY), and Heteronuclear Multiple Bond Correlation (HMBC), provide crucial connectivity and spatial information that aids in assigning signals and piecing together the complete molecular structure.

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and provides characteristic fragmentation patterns that help in structural identification. When coupled with gas chromatography (GC-MS), it becomes a powerful tool for separating complex mixtures and then obtaining mass spectra of the individual components as they elute from the GC column.

GC-MS analysis allows for the identification of compounds by matching their mass spectra and retention times to spectral libraries. The mass spectrum of a compound shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak corresponds to the molecular weight of the compound, while fragmentation ions provide clues about the substructures present. GC-MS has been used to analyze the chemical composition of algal extracts containing this compound.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation by chemical bonds, which vibrate at specific frequencies. The resulting spectrum shows characteristic absorption bands that correspond to different functional groups, providing a "fingerprint" that can be used for compound identification.

Mass Spectrometry (MS and GC-MS) for Molecular Formula and Fragmentation Analysis

Advanced Analytical Techniques for Comprehensive Profiling

The comprehensive profiling of this compound in biological matrices and extracts relies heavily on sophisticated analytical methodologies that can provide detailed structural information and quantitative data. Initial characterization of this compound and related halogenated monoterpenes has historically involved a combination of spectroscopic methods and chemical synthesis. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) have been widely applied for the analysis of this compound in extracts from marine algae. nih.govwikipedia.orgwikipedia.org This approach allows for the separation of this compound from other volatile compounds and provides mass spectral data crucial for its identification. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is fundamental for determining the planar structure and relative configuration of this compound. wikipedia.orgwikidata.orgfishersci.nowikipedia.orghscell.org

High-Resolution Mass Spectrometry and Metabolomics Approaches

High-Resolution Mass Spectrometry (HRMS) plays a critical role in the detailed analysis of this compound and its derivatives, particularly within metabolomics studies. HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, enabling the determination of the elemental composition of analytes. thegoodscentscompany.comnih.govnih.gov This precision is essential for confirming the molecular formula of this compound and distinguishing it from other compounds with similar nominal masses, including potential isomers or related metabolites. nih.govnih.gov

Metabolomics approaches, often employing GC-MS or LC-MS (Liquid Chromatography-Mass Spectrometry) coupled with HRMS, have been utilized to study the variation of secondary metabolites, including this compound, in different populations and life stages of marine algae. nih.govwikipedia.orgwikidata.orgwikipedia.orgnih.gov These studies aim to understand the factors influencing the production of these compounds and to identify potential cryptic species based on their metabolic profiles. wikipedia.orgwikidata.orgwikipedia.org Multivariate analysis of GC-MS data from algal extracts has been used to reveal differences in metabolite composition between species and populations. nih.govwikipedia.org

The application of HRMS in metabolomics allows for both targeted analysis of known this compound variants and untargeted screening for novel related compounds. nih.gov The high resolving power of instruments like Orbitraps and Fourier Transform Ion Cyclotron Resonance Mass Spectrometers (FT-ICR MS) is particularly valuable for analyzing complex mixtures found in natural extracts, enabling the identification of thousands of species in a single spectrum. thegoodscentscompany.comnih.gov

Table 1 provides an example of how HRMS data, specifically accurate mass measurements, can be used to propose elemental compositions for a hypothetical this compound-related compound.

| Measured m/z | Proposed Elemental Composition | Calculated Mass | Mass Error (ppm) |

| 330.9055 | C₁₀H₁₄BrCl₂ | 330.9051 | 1.2 |

| 332.9030 | C₁₀H₁₄Br³⁷Cl₂ | 332.9026 | 1.2 |

| 334.9001 | C₁₀H₁₄Br₂³⁷Cl₂ | 334.8997 | 1.2 |

Note: This table presents hypothetical data for illustrative purposes based on the principles of HRMS.

Isotope Labeling Studies for Biosynthetic Pathway Delineation

Isotope labeling is a powerful technique for investigating the biosynthesis of natural products like this compound. By introducing isotopically labeled precursors into the biological system (e.g., algal cultures), researchers can trace the incorporation of these labeled atoms into the final compound, thereby delineating the metabolic pathways involved. nih.govherts.ac.uknih.govnih.gov

Studies on the biosynthesis of halogenated acyclic seaweed monoterpenes suggest they are derived from the halogenation of precursors such as myrcene (B1677589) or ocimene. nih.gov For cyclic structures like this compound, it is speculated that the biosynthesis may involve a bromonium ion-induced cyclization event. hscell.org

Stable isotope labeling, using isotopes like ¹³C, allows for the monitoring of labeled substrates as they are converted into metabolic products. herts.ac.uknih.govnih.gov Analysis of the labeling patterns in this compound using techniques like GC-MS or LC-MS/MS can provide insights into the specific enzymatic steps and intermediates involved in its formation from primary metabolites. herts.ac.uk While specific detailed isotope labeling studies on this compound's biosynthesis were not extensively detailed in the search results, the general principles and applications of this technique in natural product biosynthesis are well-established. nih.gov Such studies can confirm the biosynthetic origin of this compound and help to elucidate the complex series of halogenation and cyclization reactions that lead to its unique structure. herts.ac.uk

Table 2 illustrates the potential outcome of an isotope labeling experiment where a ¹³C-labeled precursor is incorporated into this compound.

| Carbon Position in this compound | Labeling Enrichment (%) (with ¹³C-Precursor) |

| C-1 | High |

| C-2 | High |

| C-3 | Moderate |

| C-4 | Moderate |

| C-5 | Low |

| C-6 | Low |

| C-7 | High |

| C-8 | High |

| C-9 | High |

| C-10 | High |

Note: This table presents hypothetical data for illustrative purposes based on the presumed incorporation of a labeled monoterpene precursor.

The combination of advanced analytical techniques, particularly HRMS-based metabolomics and isotope labeling studies, provides powerful tools for the comprehensive characterization of this compound and the elucidation of its biosynthetic pathways in marine organisms.

Advanced Research Methodologies and Future Directions

Genetic Engineering and Synthetic Biology Approaches for Biosynthesis

Genetic engineering and synthetic biology offer powerful avenues for manipulating and optimizing the biosynthetic routes leading to natural products like ochtodene. Genetic engineering involves the targeted modification of an organism's genome to introduce or enhance specific traits, while synthetic biology focuses on the design and construction of novel biological components and systems or the redesign of existing ones for practical applications.

Enhancing Enzyme Expression and Pathway Engineering

A key strategy to increase this compound production involves enhancing the expression of crucial enzymes within its biosynthetic pathway and engineering the pathway as a whole. Pathway engineering entails modifying genetic and regulatory elements to boost the yield of desired metabolites or to enable the production of compounds not naturally synthesized by the organism. This can be achieved by increasing the expression of genes encoding rate-limiting enzymes or by suppressing competing metabolic routes that consume essential precursors.

While detailed studies specifically on this compound pathway engineering are not extensively documented in the provided search results, the principles are well-established in the context of other natural product biosynthesis, such as terpenoids. For instance, the cyclization of geranylgeranyl pyrophosphate (GGPP) is a critical step in terpenoid biosynthesis, and manipulating the enzymes involved can significantly impact the final product yield. Research on Ochtodes secundiramea has identified the conversion of geranyl diphosphate (B83284) (GPP) to myrcene (B1677589) as an initial step in the biosynthesis of halogenated monoterpenes, including this compound. Overexpression of bottleneck enzymes has demonstrated success in increasing production rates in other biosynthetic systems, such as the enhancement of tropane (B1204802) synthesis in Hyoscyamus niger hairy root cultures.

Directed Evolution of Biosynthetic Enzymes

Directed evolution is a protein engineering method that mimics the process of natural selection to improve or alter enzyme characteristics. This iterative process involves generating a diverse pool of enzyme variants through mutagenesis, followed by screening or selection for variants that exhibit desired traits, such as enhanced catalytic activity or altered substrate specificity. The improved variants then serve as templates for subsequent rounds of evolution.

Applying directed evolution to the enzymes involved in this compound biosynthesis, such as terpene synthases and haloperoxidases, holds the potential to yield enzymes with improved efficiency, stability, or the ability to produce different halogenated monoterpene structures. This could lead to higher this compound yields or the generation of novel halogenated analogs. Directed evolution has been successfully applied in various biotechnological and industrial settings to create enzymes that serve as more sustainable alternatives to traditional chemical catalysts.

Ecological Genomics and Transcriptomics in Producer Organisms

Ecological genomics and transcriptomics provide valuable insights into the genetic underpinnings of this compound production in its native hosts, Ochtodes secundiramea and Portieria hornemannii. Genomics involves the comprehensive study of an organism's entire genetic material, while transcriptomics focuses on the analysis of all RNA molecules, particularly messenger RNA (mRNA), to understand gene expression patterns.

Understanding Gene Regulation of Secondary Metabolite Production

A thorough understanding of the genetic regulation governing secondary metabolite production is essential for optimizing their biosynthesis. In plants and algae, the expression of genes involved in secondary metabolism is often controlled by intricate regulatory networks that include transcription factors and signaling molecules responsive to environmental conditions, such as nutrient availability and light exposure.

Studies on Ochtodes secundiramea have indicated that the production of halogenated monoterpenes, including this compound, can be influenced by environmental factors like nitrate (B79036) concentration and light intensity. Specifically, low nitrate levels have been associated with increased production of halogenated monoterpenes. Transcriptomic analysis of Ochtodes secundiramea under varying environmental conditions could help pinpoint the transcription factors and regulatory elements that govern the expression of genes involved in this compound biosynthesis.

Identification of Novel Biosynthetic Genes

Genomic and transcriptomic approaches are powerful tools for the discovery of novel genes within biosynthetic pathways, particularly those organized as biosynthetic gene clusters (BGCs). While BGCs are well-characterized in bacteria and fungi, their organization and identification in eukaryotic algae are active areas of research.

Genome sequencing and bioinformatic analysis of this compound-producing algae can facilitate the identification of potential BGCs containing genes that encode essential enzymes for this compound biosynthesis, such as terpene synthases and haloperoxidases. The identification of these genes is a crucial step towards potentially reconstituting the this compound biosynthetic pathway in a heterologous host system for controlled production.

Application of Computational Biology and Machine Learning

Computational biology and machine learning are increasingly integrated into research to accelerate the discovery, characterization, and engineering of biosynthetic pathways.

Machine learning algorithms can be employed to predict enzyme-substrate interactions, thereby assisting in the elucidation of complex biosynthetic routes. Discriminative models, including support vector machines, neural networks, and decision trees, can analyze data to identify patterns and predict these interactions, offering a more efficient alternative to solely experimental approaches. Advanced deep learning models, such as DeepBGC, have been developed to enhance the accuracy of identifying BGCs within genomic datasets.

Computational tools are also valuable for metabolic flux analysis, which provides a quantitative understanding of how genetic modifications influence the flow of metabolites through a pathway and can inform metabolic engineering strategies. While metabolic flux analysis has been applied to study halogenated monoterpene biosynthesis in Ochtodes secundiramea in relation to medium composition, further computational modeling could help optimize conditions and identify specific genetic targets for increased this compound production.

Furthermore, computational methods can aid in predicting the potential bioactivity of secondary metabolites based on their chemical structures or the characteristics of their associated BGCs. This capability could be applied to this compound and its related compounds to explore their potential ecological functions or pharmacological properties.

Data Mining from Natural Product Databases

Data mining from natural product databases is a crucial approach for discovering and understanding compounds like this compound. nih.gov These databases compile information on compounds isolated from natural sources, including their structures, sources, and sometimes associated data. nih.govnaturalproducts.netazom.comusp.br Databases such as the Comprehensive Marine Natural Products Database (CMNPD) and the Seaweed Metabolite Database (SWMD) are valuable resources for marine natural product research, providing curated data on chemical entities from marine organisms, including seaweeds. naturalproducts.net These platforms facilitate various tasks, including structure dereplication, lead compound discovery, data mining, and chemical ecology investigation. naturalproducts.net Data mining in this context involves extracting meaningful patterns and knowledge from large datasets. nih.gov For this compound, data mining could involve searching these databases to identify other occurrences of the compound, related structures, or information about the organisms from which it has been isolated. This can help researchers understand its distribution among different species and potentially uncover correlations with environmental factors or co-occurring compounds. nih.gov The process often utilizes chemoinformatics tools to analyze chemical structure data alongside other biological or ecological information. nih.gov

Environmental Monitoring and Impact Assessment of this compound in Marine Habitats

Monitoring and assessing the environmental impact of natural products like this compound in marine habitats is essential for understanding their ecological roles and potential effects. Environmental monitoring in marine environments involves collecting data on various parameters, including the presence and concentration of chemical substances. ices.dkcopernicus.eunowpap.org Organizations like the Marine Chemistry Working Group (MCWG) focus on the status and fate of pollutants and organic substances in marine ecosystems, contributing to harmonized monitoring efforts. ices.dk While specific monitoring data for this compound were not found in the search results, the methodologies employed for monitoring other organic substances in seawater and marine organisms would be applicable. These methods often involve techniques for sampling seawater and biological tissues, followed by chemical analysis to identify and quantify target compounds. scispace.com

Spatial and Temporal Dynamics of this compound in Seawater and Organisms

Understanding the spatial and temporal dynamics of this compound involves investigating how its concentration and distribution vary across different marine locations and over time. The distribution of marine organisms, including the red algae that produce this compound, is influenced by environmental factors such as water temperature, salinity, and nutrient availability. nih.govmdpi.com Changes in these factors, potentially driven by climate change, can lead to shifts in species distribution and abundance. nih.govresearchgate.net Monitoring the spatial distribution of this compound would involve sampling in different geographic areas where Ochtodes species are found. Temporal monitoring would involve repeated sampling at specific locations over periods ranging from days to seasons or years to assess fluctuations in concentration. Factors influencing the spatial and temporal dynamics of chemical compounds in seawater and organisms include production rates by the source organism, release into the environment, transport by water currents, and degradation processes. mdpi.comresearchgate.net Studies on the spatial and temporal distribution of marine species often utilize extensive datasets and modeling approaches to understand patterns and the influence of environmental variables. nih.govu-tokyo.ac.jpnih.gov

Understanding the Fate and Degradation of this compound in the Marine Environment

The fate and degradation of this compound in the marine environment determine its persistence and potential for accumulation or transformation into other compounds. Organic substances in the marine environment can undergo various degradation processes, including biodegradation by microorganisms, photodegradation by sunlight, and chemical hydrolysis. mdpi.comresearchgate.netutexas.edunoaa.gov The rate and pathways of degradation are influenced by the chemical structure of the compound and environmental conditions such as temperature, UV light exposure, and the presence of microbial communities. mdpi.comresearchgate.netutexas.edu Halogenated organic compounds can be persistent in the environment due to the stable nature of carbon-halogen bonds. mdpi.com Research on the degradation of organic pollutants in marine settings often involves laboratory experiments simulating environmental conditions and field studies to observe in situ transformation. normecows.com While specific studies on the degradation of this compound were not found, its polyhalogenated structure archive.orgnaturalproducts.net suggests that it may exhibit some degree of persistence, although specific degradation pathways and rates would need to be experimentally determined. Understanding these processes is crucial for assessing the potential long-term environmental impact of this compound.

Q & A

Basic: What experimental design principles should guide the synthesis and characterization of Ochtodene to ensure reproducibility?

Answer: Synthesis protocols must include controlled reaction conditions (temperature, solvent, catalyst) and rigorous analytical validation (e.g., HPLC for purity ≥98%, NMR/HRMS for structural confirmation). Employ Design of Experiments (DoE) to optimize yield and minimize side products . Tabulate reaction parameters (e.g., molar ratios, time) and spectral data in supplementary materials for reproducibility . Statistical tools like ANOVA can identify significant variables .

Basic: How should researchers design bioactivity assays to evaluate this compound’s pharmacological potential while minimizing bias?

Answer: Use dose-response curves with standardized concentrations (e.g., 0.1–100 μM) and include positive/negative controls. Blind assays and randomized plate layouts reduce experimental bias. Validate findings with orthogonal assays (e.g., enzymatic inhibition followed by cell viability tests). Report IC50/EC50 values with 95% confidence intervals .

Advanced: What computational strategies integrate molecular docking and density functional theory (DFT) to elucidate this compound’s mechanism of action?

Answer: Combine docking simulations (e.g., AutoDock Vina) with DFT-based electronic structure analysis to predict binding affinities and reactive sites. Cross-validate computational results with experimental data (e.g., mutagenesis or kinetic studies). Use molecular dynamics simulations (>100 ns trajectories) to assess stability of ligand-receptor complexes .

Advanced: How can contradictory data on this compound’s pharmacokinetic properties be systematically resolved?

Answer: Conduct a meta-analysis of existing studies, accounting for variables like species (e.g., murine vs. human models) and administration routes. Perform sensitivity analyses to identify outlier datasets. Validate hypotheses through in vitro/in vivo correlation (IVIVC) studies and physiologically based pharmacokinetic (PBPK) modeling .

Basic: What methodologies ensure accurate assessment of this compound’s stability under varying environmental conditions?

Answer: Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Assess degradation products via LC-MS and apply Arrhenius kinetics to predict shelf life. Include photostability data (ICH Q1B guidelines) and report degradation pathways .

Advanced: How can multi-omics approaches (proteomics, metabolomics) clarify this compound’s systemic effects in complex biological systems?

Answer: Integrate untargeted metabolomics (LC-QTOF-MS) with proteomic profiling (TMT labeling) to identify pathways modulated by this compound. Use pathway enrichment analysis (e.g., KEGG, Reactome) and network pharmacology models. Validate key targets via CRISPR-Cas9 knockouts .

Basic: What ethical and methodological considerations apply to ecotoxicological studies of this compound in aquatic ecosystems?

Answer: Follow OECD guidelines for acute/chronic toxicity testing in model organisms (e.g., Daphnia magna, zebrafish). Include NOEC/LOEC values and assess bioaccumulation potential (log Kow). Address ethical concerns by minimizing sample sizes and using non-lethal endpoints where possible .

Advanced: What strategies validate structure-activity relationship (SAR) hypotheses for this compound derivatives?

Answer: Synthesize analogs with systematic structural variations (e.g., substituent groups, stereochemistry). Use multivariate regression to correlate descriptors (e.g., logP, polar surface area) with activity. Validate models through external test sets and 3D-QSAR pharmacophore mapping .

Basic: How should analytical methods for quantifying this compound in biological matrices be validated to meet regulatory standards?

Answer: Follow ICH Q2(R1) guidelines: assess linearity (R² >0.99), precision (%RSD <15%), accuracy (spiked recovery 85–115%), and LOD/LOQ. Include matrix effect studies (e.g., plasma vs. urine) and stability under storage conditions. Document all parameters in tabular form .

Advanced: What experimental frameworks address the long-term environmental degradation pathways of this compound?

Answer: Employ isotope-labeled this compound (e.g., ¹⁴C) to track mineralization rates in soil/water microcosms. Use high-resolution mass spectrometry (HRMS) to identify transformation products. Model environmental fate via EPI Suite or QSAR-based tools, validated with field data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.